N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE
Overview
Description
N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-cysteine hydrochloride, forming S-acetamidomethyl-L-cysteine hydrochloride . The nature of these interactions involves the formation of hydrogen bonds and electrostatic interactions, which are crucial for the stability and function of the resulting complexes .
Cellular Effects
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes through hydrogen bonding and electrostatic interactions . These interactions lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical effects.
Subcellular Localization
N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to these compartments, influencing its function and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE typically involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Intermediate: 2-aminothiazole reacts with formaldehyde to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of N-[4-(Carboxymethyl)-1,3-thiazol-2-YL]acetamide.
Reduction: Formation of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Tiazofurin: An anticancer agent that also contains a thiazole moiety.
Ritonavir: An antiretroviral drug with a thiazole ring.
Uniqueness
N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOHGHYAPSJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565643 | |
Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-38-1 | |
Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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